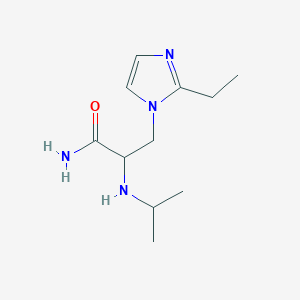

3-(2-Ethyl-1h-imidazol-1-yl)-2-(isopropylamino)propanamide

Description

Properties

Molecular Formula |

C11H20N4O |

|---|---|

Molecular Weight |

224.30 g/mol |

IUPAC Name |

3-(2-ethylimidazol-1-yl)-2-(propan-2-ylamino)propanamide |

InChI |

InChI=1S/C11H20N4O/c1-4-10-13-5-6-15(10)7-9(11(12)16)14-8(2)3/h5-6,8-9,14H,4,7H2,1-3H3,(H2,12,16) |

InChI Key |

SMMCQHIRBOHKHK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC=CN1CC(C(=O)N)NC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethyl-1h-imidazol-1-yl)-2-(isopropylamino)propanamide typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

Substitution at the 2-Position: The ethyl group can be introduced at the 2-position of the imidazole ring through an alkylation reaction using ethyl halide in the presence of a base such as potassium carbonate.

Formation of the Propanamide Chain: The propanamide chain can be synthesized by reacting 2-bromo-1-propanol with isopropylamine to form 2-(isopropylamino)propanol, which is then converted to the corresponding amide using a suitable amide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group on the imidazole ring, forming corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can occur at the amide group, converting it to the corresponding amine.

Substitution: The imidazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such

Biological Activity

3-(2-Ethyl-1H-imidazol-1-yl)-2-(isopropylamino)propanamide, identified by its CAS number 1249015-33-5, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its biological significance in various pharmacophores. The structure can be represented as follows:

- Molecular Formula : C10H17N3O2

- Molecular Weight : 211.26 g/mol

Anticancer Properties

Recent studies have suggested that 3-(2-Ethyl-1H-imidazol-1-yl)-2-(isopropylamino)propanamide exhibits significant cytotoxicity against various cancer cell lines. For instance, in vitro assays have demonstrated that this compound can inhibit the proliferation of breast cancer cells with an IC50 value indicating potent activity while showing lower toxicity towards normal cells. This selectivity is crucial for developing effective anticancer therapies.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF-7 (Breast Cancer) | 25.0 | 1.5 |

| HepG2 (Liver Cancer) | 30.0 | 1.3 |

| Normal Fibroblasts (W-38) | >40.0 | - |

These findings underscore the potential of this compound as a lead candidate for further development in cancer therapeutics.

The proposed mechanism of action involves the compound's ability to induce apoptosis in cancer cells. Molecular docking studies suggest that it may interact with key proteins involved in cell survival pathways, such as the vascular endothelial growth factor receptor (VEGFR). This interaction could inhibit angiogenesis, a critical process for tumor growth and metastasis.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of 3-(2-Ethyl-1H-imidazol-1-yl)-2-(isopropylamino)propanamide. Preliminary data indicate favorable ADME characteristics, suggesting good bioavailability and metabolic stability.

Toxicity Profile

The safety profile of this compound has been evaluated through various assays, indicating low acute toxicity levels. Long-term studies are necessary to ascertain chronic toxicity and potential side effects in vivo.

Comparison with Similar Compounds

Structural Features and Functional Groups

| Compound Name | Core Structure | Key Substituents | Functional Groups Present |

|---|---|---|---|

| Target Compound | Propanamide | 2-Ethylimidazole, isopropylamino | Amide, imidazole, secondary amine |

| 1-[4-(2-Hydroxyethyl)phenoxy]-3-(isopropylamino)propan-2-ol (Compound a) | Propan-2-ol | 4-(2-Hydroxyethyl)phenoxy, isopropylamino | Alcohol, ether, secondary amine, phenol |

| 1-(4-Ethylphenoxy)-3-(isopropylamino)propan-2-ol (Compound b) | Propan-2-ol | 4-Ethylphenoxy, isopropylamino | Alcohol, ether, secondary amine |

| 4-[2-(Cyclopropylmethoxy)ethyl]phenol (Compound c) | Phenol | Cyclopropylmethoxyethyl | Phenol, ether |

Key Observations :

- The target compound’s amide group distinguishes it from the alcohol-based analogs, likely enhancing polarity and hydrogen-bonding capacity compared to Compounds a–e.

- The 2-ethylimidazole substituent introduces aromaticity and basicity, contrasting with the phenoxy/ether groups in Compounds a–e, which may reduce solubility in aqueous media .

Physicochemical Properties

Pharmacopeial data for Compounds a–e include pH (4.5–6.5 for 20 mg/mL solutions) and loss on drying (tested under vacuum at 65°C for 2 hours) . While analogous data for the target compound are unavailable, structural inferences can be made:

- Stability : The amide group in the target compound may confer greater thermal stability than the alcohol groups in Compounds a–e, which require stringent drying conditions to minimize moisture retention .

Q & A

Q. What are the optimal synthetic routes for 3-(2-Ethyl-1H-imidazol-1-yl)-2-(isopropylamino)propanamide?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or alkylation reactions. A common approach involves reacting a brominated precursor (e.g., ethyl 3-bromo-2-(isopropylamino)propanoate) with 2-ethylimidazole under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or DMSO at 60–80°C. Elevated temperatures enhance reaction efficiency by promoting nucleophilic attack on the imidazole ring . Purification typically involves column chromatography or recrystallization, with yields optimized by controlling stoichiometry and reaction time.

Q. How can structural characterization of this compound be performed to confirm its purity and identity?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to identify proton environments (e.g., imidazole protons at δ 7.0–7.5 ppm, ethyl/isopropyl groups in aliphatic regions) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. X-ray crystallography may resolve stereochemical ambiguities, while FT-IR verifies functional groups (e.g., amide C=O stretch ~1650 cm⁻¹). Cross-referencing with computational spectra (e.g., DFT) enhances validation .

Q. What solvents and conditions are critical for maximizing yield during synthesis?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) are preferred due to their ability to stabilize transition states in nucleophilic substitution. Reaction pH must be tightly controlled (pH 8–10) to deprotonate the imidazole nitrogen while avoiding hydrolysis of the amide group. Catalyst screening (e.g., KI for halogen exchange) and inert atmospheres (N₂/Ar) minimize side reactions .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use fume hoods, nitrile gloves, and lab coats to prevent dermal/ocular exposure. Avoid inhalation of dust; employ HEPA filters if milling. Emergency protocols include immediate rinsing with water for skin/eye contact and activated charcoal for accidental ingestion. Stability studies indicate incompatibility with strong oxidizers (e.g., HNO₃), requiring segregated storage .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in nucleophilic substitution?

- Methodological Answer : Kinetic isotope effects (KIE) and density functional theory (DFT) simulations (e.g., B3LYP/SDD) can map transition states and intermediates. Isotopic labeling (e.g., ¹⁵N in imidazole) paired with NMR kinetic studies tracks bond formation/cleavage. For example, SN2 mechanisms show inverse KIEs, while SN1 pathways exhibit solvent-dependent rate changes .

Q. What computational strategies predict the compound’s reactivity in biological systems?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with target enzymes (e.g., cytochrome P450). Molecular dynamics (MD) simulations (AMBER/CHARMM) assess binding stability. Quantum mechanical/molecular mechanical (QM/MM) hybrid methods evaluate electron transfer in catalytic sites. Validate predictions with in vitro assays (e.g., enzyme inhibition) .

Q. How should conflicting data on biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved?

- Methodological Answer : Perform dose-response assays (IC₅₀/EC₅₀) across multiple cell lines (e.g., HEK293 vs. HeLa) to differentiate target-specific effects from cytotoxicity. Use isosteric analogs (e.g., methyl-to-ethyl substitutions) to isolate structure-activity relationships (SAR). Meta-analyses of imidazole derivatives (e.g., clotrimazole) provide comparative benchmarks .

Q. What strategies control regioselectivity during alkylation of the imidazole ring?

- Methodological Answer : Steric and electronic factors dictate substitution sites. Protecting groups (e.g., SEM for N1) direct alkylation to N3. Solvent polarity (e.g., DMF vs. THF) and temperature modulate reactivity: lower temps favor kinetic control (N3 substitution), while higher temps allow thermodynamic control (N1). Computational modeling (e.g., Fukui indices) predicts reactive sites .

Q. How can enzyme inhibition studies be designed to assess this compound’s pharmacodynamic profile?

- Methodological Answer : Use surface plasmon resonance (SPR) for real-time binding kinetics (KA/KD) and isothermal titration calorimetry (ITC) for thermodynamic parameters (ΔH, ΔS). Pair with cryo-EM or X-ray crystallography to resolve binding conformations. Validate in cellulo via siRNA knockdown of target enzymes (e.g., kinases) .

Q. What experimental design frameworks optimize reaction conditions (e.g., DOE)?

- Methodological Answer :

Apply Box-Behnken or central composite designs to screen variables (temperature, solvent ratio, catalyst loading). Response surface methodology (RSM) identifies interactions between factors. For example, a 3² factorial design might optimize yield by balancing solvent polarity (DMF:EtOH ratio) and reaction time .

Q. How can biological assays account for the compound’s stereochemical and tautomeric variability?

- Methodological Answer :

Use chiral HPLC to isolate enantiomers and assess activity differences. Tautomer stability studies (pH 7.4 PBS vs. acidic buffers) identify dominant forms via UV-Vis or NMR. Compare bioactivity of isolated tautomers (e.g., 1H vs. 3H-imidazole forms) in cell-based assays .

Q. How can cross-disciplinary approaches (e.g., chemical engineering + computational chemistry) enhance scalability?

- Methodological Answer :

Integrate process intensification (microreactors for continuous synthesis) with AI-driven reaction path searches (ICReDD platform) to reduce trial-and-error. Computational fluid dynamics (CFD) models mass transfer in reactors, while QM-guided catalyst design improves atom economy .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.